4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
CAS No.: 2548981-69-5
Cat. No.: VC11841205
Molecular Formula: C19H21F3N8
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548981-69-5 |
|---|---|
| Molecular Formula | C19H21F3N8 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C19H21F3N8/c1-12-8-13(2)30(27-12)18-10-17(25-14(3)26-18)29-6-4-28(5-7-29)16-9-15(19(20,21)22)23-11-24-16/h8-11H,4-7H2,1-3H3 |
| Standard InChI Key | HPFQYSBTYMGAMF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)C |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)C |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₉H₂₁F₃N₈, with a molecular weight of 418.4 g/mol. Key structural components include:
-
Central pyrimidine ring: Substituted at the 2-position with a methyl group and at the 6-position with a piperazine-linked trifluoromethylpyrimidine.
-
Pyrazole moiety: A 3,5-dimethyl-1H-pyrazol-1-yl group at the 4-position of the central pyrimidine.
-
Trifluoromethylpyrimidine-piperazine side chain: A 6-(trifluoromethyl)pyrimidin-4-yl group connected via a piperazine linker.
The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability . The piperazine ring contributes to conformational flexibility, enabling interactions with enzymatic binding pockets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions (Scheme 1):
-
Pyrimidine core formation: Condensation of guanidine derivatives with β-diketones or cyanamide precursors.
-
Piperazine introduction: Nucleophilic substitution or coupling reactions to attach the piperazine-truncated trifluoromethylpyrimidine .
-
Pyrazole integration: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to install the 3,5-dimethylpyrazole group .
Critical reaction conditions:
-
Palladium catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps .
-
Inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
-
Purification via column chromatography or recrystallization.
Analytical Characterization
| Technique | Key Data |
|---|---|
| NMR | ¹H/¹³C spectra confirm substituent positions (e.g., δ 2.35 ppm for CH₃). |
| HPLC | Purity >95% achieved using C18 reverse-phase columns. |
| Mass Spectrometry | Molecular ion peak at m/z 419.2 [M+H]⁺. |
Pharmacological Profile
Anticancer Activity
Preclinical studies on analogous pyrimidine-piperazine derivatives demonstrate inhibition of kinases (e.g., PI3Kδ, JAK) involved in cancer cell proliferation . For example:
-
PI3Kδ inhibition: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups exhibit IC₅₀ values <50 nM .
-
JAK2 inhibition: Related compounds suppress cytokine signaling in rheumatoid arthritis models .
Mechanism of Action
The compound’s polypharmacology likely arises from dual mechanisms:
-
Kinase inhibition: The pyrimidine core competes with ATP in kinase binding pockets, while the piperazine group stabilizes inactive conformations (Figure 1A) .
-
Protein-protein interaction disruption: The pyrazole moiety may interfere with signaling complexes in inflammatory pathways .
In silico docking studies suggest strong binding affinity (−9.2 kcal/mol) to PI3Kδ’s hydrophobic cleft, driven by van der Waals interactions with Val-828 and hydrogen bonds to Lys-779 .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume